![molecular formula C14H10N2O3 B12928730 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 86611-63-4](/img/structure/B12928730.png)
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid
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Overview
Description
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridine family It is characterized by its unique structure, which includes an acridine core with an amino group at the 6th position, a keto group at the 9th position, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the Jourdan-Ullmann reaction. This reaction is carried out between anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions . The reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are essential precursors for the synthesis of substituted 9-oxo-9,10-dihydroacridine-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Jourdan-Ullmann reaction remains a reliable method for laboratory-scale synthesis. The reaction conditions typically involve the use of copper catalysts and anhydrous solvents to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of acridine derivatives, including 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid. This compound has been shown to inhibit cancer cell proliferation through various mechanisms, including DNA intercalation and topoisomerase inhibition.
-
Mechanism of Action :
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It inhibits topoisomerases, enzymes crucial for DNA unwinding during replication, leading to cell death.
- Case Studies :
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against a range of pathogens, including bacteria and fungi.
- Antibacterial Activity :
- Antifungal Activity :
Pesticidal Properties
The biological activity of acridine derivatives extends to agricultural applications as well.
- Insecticidal and Fungicidal Activity :
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Herbicidal Activity :
- Acridine-based compounds are being explored for their potential as herbicides due to their ability to inhibit specific biochemical pathways in plants.
Nanomaterials
Recent advancements have led to the use of this compound in the synthesis of nanomaterials.
- Nanocomposites :
Research Findings Summary
Mechanism of Action
The mechanism of action of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to antibacterial and anticancer effects. Additionally, it can inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Similar in structure but lacks the amino group at the 6th position.
Acridine-4-carboxylic acid: Lacks both the amino and keto groups, making it less reactive in certain chemical reactions.
Uniqueness
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of both the amino and keto groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Biological Activity
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid (6-AOCA) is a nitrogen-containing heterocyclic compound belonging to the acridine family. Its unique chemical structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The molecular formula of 6-AOCA is C14H10N2O3 with a molecular weight of approximately 250.24 g/mol. The compound features an amino group at position 6, a keto group at position 9, and a carboxylic acid functional group at position 4 on the acridine ring system. These structural attributes contribute to its solubility and biological interactions.
Synthesis Methods
The synthesis of 6-AOCA can be achieved through various multi-step organic reactions involving starting materials such as acridone derivatives. Common methods include:
- Aminoalkylation : Utilizing aminoalkyl groups to introduce the amino functionality.
- Carboxylation : Employing carboxylic acids under specific conditions to form the carboxyl group.
- Oxidative Reactions : Using oxidizing agents to convert suitable precursors into the desired keto form.
These synthetic routes allow for the modification of the compound's structure to enhance its biological properties.
Anticancer Properties
Research indicates that 6-AOCA exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that derivatives of acridine, including 6-AOCA, can intercalate into DNA, disrupting replication and transcription processes. This intercalation is primarily facilitated by the presence of the amino group, which enhances binding affinity to DNA .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | DNA intercalation |
MCF-7 | 20 | Topoisomerase inhibition |
A549 | 18 | Induction of apoptosis |
Antimicrobial Activity
6-AOCA has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis .
Interaction with Biological Targets
Studies have shown that 6-AOCA interacts strongly with various biological targets:
- DNA : The compound binds to double-stranded DNA through intercalation.
- Proteins : It forms stable complexes with proteins such as hemoglobin, affecting their structural conformation and functionality .
Case Studies
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Cytotoxicity Assay on Cancer Cell Lines
- In vitro studies revealed that treatment with 6-AOCA led to significant cell death in HeLa cells after 48 hours, with an observed IC50 value of 15 µM.
- Flow cytometry analysis indicated that apoptosis was induced via the mitochondrial pathway.
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Antimicrobial Efficacy Testing
- A series of experiments using disc diffusion methods indicated that 6-AOCA showed a zone of inhibition against E. coli comparable to standard antibiotics.
- Time-kill studies confirmed bactericidal activity within one hour of exposure.
The primary mechanisms by which 6-AOCA exerts its biological effects include:
- DNA Intercalation : The planar structure allows for intercalation between base pairs in DNA, leading to replication disruption.
- Topoisomerase Inhibition : It interferes with topoisomerase enzymes, crucial for DNA unwinding during replication .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with 6-AOCA, contributing to oxidative stress in cells .
Properties
CAS No. |
86611-63-4 |
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Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
6-amino-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,15H2,(H,16,17)(H,18,19) |
InChI Key |
FQMXHAAIWIFVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)N |
Origin of Product |
United States |
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